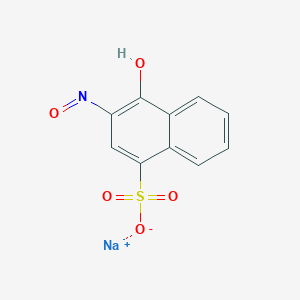

![molecular formula C16H24NO6P B1371601 tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate CAS No. 494224-44-1](/img/structure/B1371601.png)

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate” can be achieved from Carbamic acid, N- [4- [2- (methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester and Dimethyl methylphosphonate .Molecular Structure Analysis

The molecular formula of this compound is C16H24NO6P, and its molecular weight is 357.34 g/mol . The InChI key is ZALILTZJEZWNEH-UHFFFAOYSA-N.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 436.7±35.0 °C, and its predicted density is 1.212±0.06 g/cm3 . The predicted pKa value is 13.60±0.70 .Scientific Research Applications

Synthesis and Reactions

- Asymmetric Mannich Reaction : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is involved in the synthesis through asymmetric Mannich reactions, which are significant for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

- Synthesis of Biologically Active Compounds : Compounds like Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate are synthesized as important intermediates in biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).

Chemical Properties and Reactions

- Deprotection using Aqueous Phosphoric Acid : Aqueous phosphoric acid is used as a mild reagent for the deprotection of tert-butyl carbamates. This method preserves the stereochemical integrity of substrates and is environmentally benign (Li et al., 2006).

- Lithiation Reactions : Directed lithiation of tert-butyl carbamates has been studied for synthesis, demonstrating the versatility of these compounds in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Mechanism of Action

Target of Action

The compound, also known as “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate”, primarily targets β-secretase and acetylcholinesterase . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide (Aβ), a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Mode of Action

The compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the aggregation and formation of fibrils from Aβ 1-42 . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which can help improve memory and cognition .

Biochemical Pathways

The compound affects the amyloidogenic pathway, which is involved in the formation of Aβ from the amyloid precursor protein (APP). By inhibiting β-secretase, the compound prevents the cleavage of APP into Aβ, thereby reducing the formation and aggregation of Aβ . This can help prevent the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .

Pharmacokinetics

The compound’s ability to inhibit β-secretase and acetylcholinesterase suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating neurodegenerative diseases like alzheimer’s .

Result of Action

The compound has been shown to have a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures . This suggests that the compound may have neuroprotective effects and could potentially slow down the progression of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

tert-Butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to selectively target the beta-3 adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis . The interaction between This compound and the beta-3 adrenergic receptor leads to the activation of signaling pathways that promote lipolysis and energy expenditure .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, for example, the activation of the beta-3 adrenergic receptor by This compound leads to increased lipolysis and the release of free fatty acids . This compound also affects the expression of genes involved in energy metabolism and thermogenesis, thereby enhancing the metabolic rate of cells .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with the beta-3 adrenergic receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways such as the cyclic AMP (cAMP) pathway . This activation results in the phosphorylation of target proteins and the modulation of gene expression, ultimately leading to increased energy expenditure and thermogenesis . Additionally, This compound may inhibit or activate other enzymes involved in metabolic processes, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that This compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on energy metabolism and thermogenesis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it effectively activates the beta-3 adrenergic receptor and promotes energy expenditure without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing any harmful side effects .

Metabolic Pathways

This compound: is involved in metabolic pathways related to energy metabolism and thermogenesis. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The activation of the beta-3 adrenergic receptor by this compound leads to increased lipolysis and the release of free fatty acids, which are then utilized for energy production .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in target tissues, such as adipose tissue . The efficient transport and distribution of This compound are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of This compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of This compound in mitochondria, for example, enhances its role in energy metabolism and thermogenesis .

Properties

IUPAC Name |

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALILTZJEZWNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)